1,2-Diiodo-3-fluoro-5-(fluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diiodo-3-fluoro-5-(fluoromethoxy)benzene: is an organic compound with the molecular formula C7H4F2I2O and a molecular weight of 395.91 g/mol . This compound is characterized by the presence of two iodine atoms, one fluorine atom, and one fluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Diiodo-3-fluoro-5-(fluoromethoxy)benzene typically involves the iodination of a fluorinated benzene derivativeThe fluoromethoxy group can be introduced through nucleophilic substitution reactions using appropriate fluorinated reagents .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including halogenation and nucleophilic substitution reactions. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,2-Diiodo-3-fluoro-5-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used under appropriate conditions to replace the iodine or fluorine atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, can be employed to form carbon-carbon bonds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield fluorinated benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: 1,2-Diiodo-3-fluoro-5-(fluoromethoxy)benzene is used as a building block in organic synthesis to create more complex molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: In biological and medicinal research, this compound can be used to synthesize potential pharmaceutical agents. Its fluorinated and iodinated structure may impart unique biological activities, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of 1,2-Diiodo-3-fluoro-5-(fluoromethoxy)benzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and iodine atoms, which can stabilize or destabilize reaction intermediates. In biological systems, the compound’s mechanism of action would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in its biological activity .
Comparison with Similar Compounds
1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene: This compound has a similar structure but with a fluoromethyl group instead of a fluoromethoxy group.
1,2-Diiodo-5-fluoro-3-(fluoromethoxy)benzene: This is an isomer with different positions of the substituents on the benzene ring.
Uniqueness: 1,2-Diiodo-3-fluoro-5-(fluoromethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both iodine and fluorine atoms, along with the fluoromethoxy group, makes it a versatile compound for various chemical reactions and research applications .
Properties
Molecular Formula |
C7H4F2I2O |
---|---|
Molecular Weight |
395.91 g/mol |
IUPAC Name |
1-fluoro-5-(fluoromethoxy)-2,3-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2O/c8-3-12-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 |
InChI Key |
LZWLQYGXFJUPEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)I)OCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.